Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a chloro substituent at position 2, a methyl ester group at position 7, and a 4-oxo-3,4-dihydroquinazoline core. This structure confers unique chemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its reactivity is influenced by the electron-withdrawing chloro group and the ester functionality, which can participate in further derivatization reactions .
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-9(15)5-2-3-6-7(4-5)12-10(11)13-8(6)14/h2-4H,1H3,(H,12,13,14) |
InChI Key |
NTLWYDSHSKFQBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Catalytic Additives
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas for reduction reactions . The conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared with two close analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
Reactivity and Functional Group Influence
- Chloro vs. Methyl at Position 2: The chloro group enhances electrophilicity at position 2, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .
- Methyl vs. Ethyl Ester at Position 7 :
- Methyl esters are generally more hydrolytically labile than ethyl esters under basic conditions, impacting stability in biological systems.
- Ethyl esters () increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and provides an overview of relevant research findings and case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN2O3 |
| Molar Mass | 238.63 g/mol |
| Density | 1.53 g/cm³ |
| Boiling Point | 398.2 °C (predicted) |
| pKa | -4.38 (predicted) |
Antimicrobial Activity
Research has indicated that Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives exhibit notable antimicrobial properties. A study evaluated various quinazoline derivatives for their antibacterial and antifungal activities against several strains of bacteria and fungi.
Case Study: Antibacterial Activity
In a comparative study, Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to assess efficacy:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Methyl 2-chloro-4-oxo derivative | Escherichia coli | 0.0195 |
| Methyl 2-chloro derivative | Bacillus mycoides | 0.0048 |
| Methyl 2-chloro derivative | Candida albicans | 0.0048 |
These results suggest that the compound exhibits strong antibacterial activity, particularly against E. coli and B. mycoides, indicating its potential as an antimicrobial agent .
Anticancer Activity
Quinazoline derivatives, including Methyl 2-chloro-4-oxo derivatives, have been investigated for their anticancer properties. A significant aspect of their mechanism involves inhibition of specific enzymes that are crucial for cancer cell proliferation.
The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of tyrosine kinases and other enzymes involved in cell signaling pathways that regulate cell growth and division. For instance, studies have shown that certain quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Summary of Research Findings
Recent studies highlight the promising biological activities of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives:
- Antimicrobial Efficacy : Demonstrates significant activity against various bacterial strains with low MIC values.
- Anticancer Potential : Shows promise as an inhibitor of key enzymes in cancer pathways.
- Structure-Activity Relationship (SAR) : Variations in chemical structure can influence biological activity, suggesting avenues for further optimization.
Q & A
Q. What are the standard synthetic routes for Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions using precursors like anthranilic acid derivatives. A common method involves treating 2-aminobenzoic acid esters with chlorinating agents (e.g., POCl₃) under reflux, followed by methylation . Optimization includes adjusting reaction temperature (100–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst choice (e.g., Cs₂CO₃ for nucleophilic substitution) to improve yields (reported up to 94% in analogous quinazoline syntheses) . Side reactions, such as over-chlorination, can be mitigated by stoichiometric control .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~165 ppm, aromatic protons at 6.5–8.5 ppm) .
- X-ray crystallography : Resolves spatial conformation; SHELX programs refine crystal structures, though limitations in handling twinned data may require complementary software .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 252.65) .
Q. How does the compound’s solubility and stability impact its handling in biological assays?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stability studies under varying pH (3–9) and temperature (4–37°C) are essential for bioactivity assays. Degradation via hydrolysis of the ester group (~10% after 24 hours at 37°C in PBS) necessitates fresh preparation for consistent results .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory bioactivity data across different assay systems?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from differential membrane permeability or off-target interactions. Strategies include:
- Metabolic profiling : LC-MS to detect intracellular metabolite stability.
- Dose-response normalization : Adjust for solubility limits using co-solvents (e.g., <0.1% Tween-80) .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for direct target binding .
Q. How can computational modeling predict the compound’s interactions with biological targets like kinases or epoxide hydrolases?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding poses to active sites. For example, the chloro-substituent at position 2 may form halogen bonds with Thr-360 in soluble epoxide hydrolase (sEH), while the 4-oxo group hydrogen-bonds to Tyr-343. Free energy calculations (MM-PBSA) refine affinity predictions .
Q. What substituent modifications enhance the compound’s pharmacological profile without compromising synthetic feasibility?
- Position 2 : Replacing Cl with CF₃ improves metabolic stability but requires harsher conditions (e.g., TFA/NaBH₄).
- Position 7 : Converting the ester to an amide boosts aqueous solubility (logP reduction from 2.1 to 1.4) but may lower cell permeability.
- Position 4 : Introducing a thioxo group (S instead of O) enhances sEH inhibition (IC₅₀ from 1.2 μM to 0.3 μM) but complicates crystallization .
Q. How can crystallization challenges be addressed to obtain high-quality X-ray diffraction data?
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., EtOAc/hexane) to optimize crystal growth.
- Additives : Small amines (e.g., triethylamine) reduce stacking defects.
- Data refinement : SHELXL resolves twinning via HKLF5 mode, but severe cases may require data truncation or alternative software (e.g., OLEX2) .
Methodological Considerations
Q. What protocols are recommended for quantifying trace impurities in synthesized batches?
- HPLC : Use a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) with UV detection at 254 nm.
- LC-MS/MS : Identifies byproducts (e.g., dechlorinated analogs) via fragmentation patterns .
Q. How should researchers design SAR studies to evaluate the quinazoline core’s role in target engagement?
- Core variations : Compare with 3,4-dihydroquinazoline (reduced planarity) or pyridopyrimidine analogs.
- Pharmacophore mapping : Assess contributions of 4-oxo (hydrogen-bond acceptor) and 2-chloro (hydrophobic anchor) groups using alanine scanning or site-directed mutagenesis .
Q. What statistical approaches resolve batch-to-batch variability in biological activity?
- ANOVA : Identify significant variability sources (e.g., purity, storage conditions).
- QSAR modeling : Correlate structural descriptors (e.g., ClogP, polar surface area) with IC₅₀ trends across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
